2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and methylbenzylidene groups in its structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methylbenzylidene thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazolo[3,2-b][1,2,4]triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as visible-light-mediated reactions and aqueous conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: The thiazolo[3,2-b][1,2,4]triazole core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted thiazolo[3,2-b][1,2,4]triazole derivatives, sulfoxides, sulfones, and thioethers.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The bromophenyl and methylbenzylidene groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-Fluorophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-Methylphenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical reactivity and biological properties compared to its analogs. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
606952-57-2 |
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Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-2-4-12(5-3-11)10-15-17(23)22-18(24-15)20-16(21-22)13-6-8-14(19)9-7-13/h2-10H,1H3/b15-10+ |
InChI Key |
BPDQXSFHRSGMJR-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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